Reactive Orange 14

概要

説明

Reactive Orange 14 is an organic dye belonging to the class of reactive dyes. It is known for its brilliant orange color and is widely used in the textile industry for dyeing cotton and other cellulosic fibers. The chemical structure of this compound is 2-[(4-amino-3-methylphenyl)diazenyl]benzenesulfonic acid, and its chemical formula is C14H14N4O3S . This compound is soluble in water and some organic solvents, making it highly effective for various dyeing applications.

科学的研究の応用

Reactive Orange 14 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.

Biology: Employed in staining techniques for visualizing biological tissues and cells.

Medicine: Investigated for potential use in drug delivery systems and diagnostic assays.

Industry: Widely used in the textile industry for dyeing and printing applications.

作用機序

Target of Action

Reactive Orange 14 (RO14) is a synthetic dye that belongs to the class of reactive dyes . The primary target of RO14 is the fabric or fiber it is applied to, particularly in the textile industry . It forms covalent bonds with the fabric, resulting in vibrant and long-lasting colors .

Mode of Action

RO14 interacts with its target (the fabric or fiber) by forming covalent bonds . This interaction is facilitated by the presence of an auxochrome group in the dye molecule, which binds to the fabric and fixes the color . The chromophore group in the dye molecule is responsible for the visual effect of color through electron excitation .

Biochemical Pathways

It’s known that reactive dyes like ro14 can generate reactive oxygen species (ros) in vivo . These ROS have roles in the development of certain human diseases while also performing physiological functions . They are counterbalanced by an antioxidant defense network, which functions to modulate ROS levels .

Pharmacokinetics

It’s known that the dye is water-soluble , which could influence its bioavailability and distribution.

Result of Action

The primary result of RO14’s action is the imparting of vibrant and long-lasting color to fabrics and fibers . On a molecular level, this involves the formation of covalent bonds between the dye molecule and the fabric . On a cellular level, the generation of ROS could potentially lead to oxidative stress and associated effects .

Action Environment

The action of RO14 can be influenced by various environmental factors. For instance, the pH, temperature, and salinity can affect the dye’s solubility and its ability to form covalent bonds with the fabric . Additionally, the presence of certain chemicals used in the textile dyeing process can impact the efficiency of RO14 .

生化学分析

Biochemical Properties

Reactive Orange 14 plays a role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can involve both covalent and non-covalent bonds . This compound can also modulate redox activities, which are key to many biochemical reactions .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can have effects on its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Reactive Orange 14 typically involves the diazotization of 4-amino-3-methylphenylamine followed by coupling with benzenesulfonic acid. The reaction conditions include maintaining a low temperature to stabilize the diazonium salt and then gradually adding the coupling component to ensure a controlled reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through filtration and drying processes to obtain the dye in its powdered form .

化学反応の分析

Types of Reactions: Reactive Orange 14 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the reaction conditions.

Reduction Products: Aromatic amines such as 4-amino-3-methylphenylamine.

Substitution Products: Substituted derivatives with different functional groups.

類似化合物との比較

Reactive Orange 13: Similar in structure but differs in the position of substituents on the aromatic ring.

Reactive Orange 16: Another azo dye with similar applications but different reactivity and solubility properties.

Uniqueness of Reactive Orange 14: this compound is unique due to its specific chemical structure, which provides a balance of reactivity and stability. Its ability to form strong covalent bonds with fibers makes it highly effective for textile applications. Additionally, its solubility in water and organic solvents enhances its versatility in various industrial processes .

This compound continues to be a valuable compound in both scientific research and industrial applications, offering unique properties that make it indispensable in many fields.

生物活性

Reactive Orange 14 (RO14) is an azo dye widely used in textile industries for dyeing purposes. Its chemical structure and biological activity have garnered attention due to the potential environmental and health impacts associated with its use. This article delves into the biological activity of RO14, focusing on its toxicity, biodegradation, and interactions with microbial communities.

Chemical Structure

This compound belongs to the class of azo dyes characterized by the presence of one or more azo groups (-N=N-). Its structure allows it to form covalent bonds with fibers, enhancing dye fixation but also posing challenges for environmental degradation.

Toxicological Profile

The toxicological effects of RO14 have been studied extensively. A significant concern is its potential mutagenicity and carcinogenicity. Research indicates that exposure to azo dyes, including RO14, can lead to various adverse health effects, including:

- Genotoxicity : Studies have shown that RO14 can induce DNA damage in various cell types, raising concerns about its long-term effects on human health .

- Cytotoxicity : RO14 has demonstrated cytotoxic effects on mammalian cells, which may contribute to its overall toxicity profile .

Biodegradation and Decolorization

Biodegradation is a critical process for mitigating the environmental impact of azo dyes. Various microorganisms have been identified as capable of degrading RO14, often through reductive decolorization mechanisms.

Microbial Degradation Studies

- Methanogenic Sludge : A study highlighted that riboflavin could prevent inhibitory effects during the reductive decolorization of RO14 by methanogenic sludge. This suggests that certain co-factors can enhance the degradation efficiency of microbial communities .

- Actinobacteria : Research has isolated actinobacterial strains capable of decolorizing azo dyes. For instance, Nocardiopsis sp. showed significant potential in decolorizing related azo dyes under optimal conditions (pH 8, temperature 35°C) and could be a promising candidate for bioremediation efforts .

- Fungal Systems : Fungi such as Aspergillus species have also been reported to effectively degrade azo dyes, including RO14. These organisms utilize enzymatic pathways to break down complex dye structures into less harmful compounds.

Case Studies on Biodegradation

| Study | Microorganism | Decolorization Rate (%) | Conditions |

|---|---|---|---|

| Study 1 | Nocardiopsis sp. | 85.6% in 24 hours | pH 8, 35°C |

| Study 2 | Methanogenic Sludge | Enhanced by riboflavin | Anaerobic conditions |

| Study 3 | Aspergillus spp. | Variable rates depending on species | Fungal culture conditions |

Environmental Impact and Remediation Strategies

The persistence of RO14 in wastewater poses significant environmental risks. Effective remediation strategies include:

- Bioremediation : Utilizing microbial communities that can degrade azo dyes effectively.

- Chemical Treatment : Advanced oxidation processes (AOPs) have been employed to chemically degrade azo dyes when biological methods are insufficient.

- Phytoremediation : Some studies suggest using plants that can absorb or degrade azo dyes in contaminated soils or water bodies.

特性

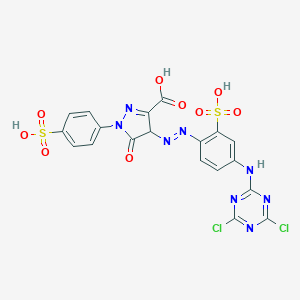

IUPAC Name |

4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N8O9S2/c20-17-23-18(21)25-19(24-17)22-8-1-6-11(12(7-8)40(36,37)38)26-27-13-14(16(31)32)28-29(15(13)30)9-2-4-10(5-3-9)39(33,34)35/h1-7,13H,(H,31,32)(H,33,34,35)(H,36,37,38)(H,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRFTCGTRALYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)O)N=NC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N8O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101444 | |

| Record name | 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12225-86-4 | |

| Record name | 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12225-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reactive Orange 14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012225864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphophenyl]azo]-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。